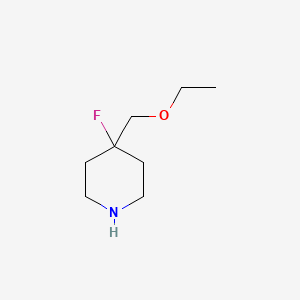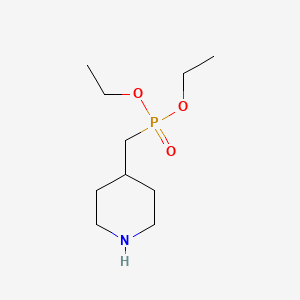
Diethyl (piperidin-4-ylmethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (piperidin-4-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C10H22NO3P and a molecular weight of 235.26 g/mol . This compound is characterized by the presence of a piperidine ring, a phosphonate group, and two ethyl groups. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (piperidin-4-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of piperidine with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate . The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the reaction and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (piperidin-4-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various alkyl or aryl phosphonates
Aplicaciones Científicas De Investigación
Diethyl (piperidin-4-ylmethyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (piperidin-4-ylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates . This interaction can disrupt normal enzymatic activity and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (pyridine-4-ylmethyl)phosphonate: Similar in structure but contains a pyridine ring instead of a piperidine ring.
Diethyl (pyridine-3-ylmethyl)phosphonate: Another similar compound with a pyridine ring at a different position.
Diethyl (pyridine-2-ylmethyl)phosphonate: Similar structure with the pyridine ring at the 2-position.
Uniqueness
Diethyl (piperidin-4-ylmethyl)phosphonate is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to its pyridine analogs. The piperidine ring can enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C10H22NO3P |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
4-(diethoxyphosphorylmethyl)piperidine |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
FTPDATWQIFNIDU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1CCNCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


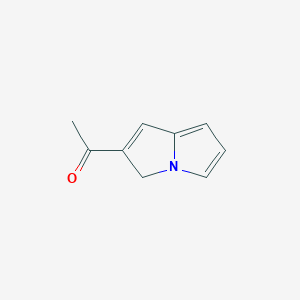

![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
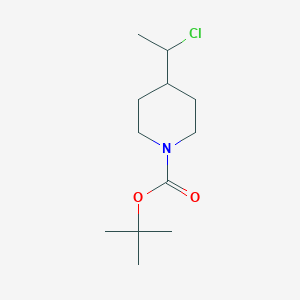

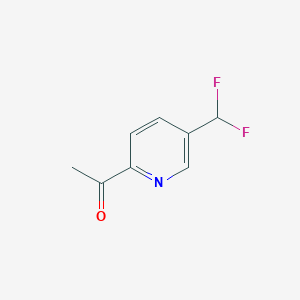
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
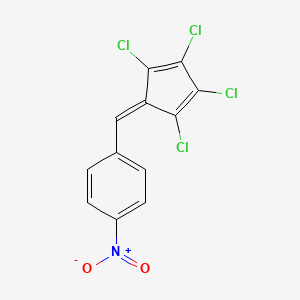
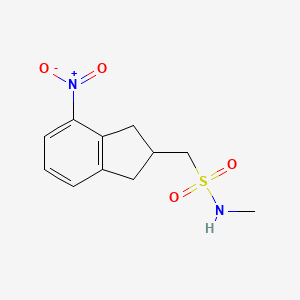
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)


